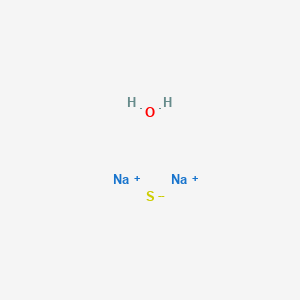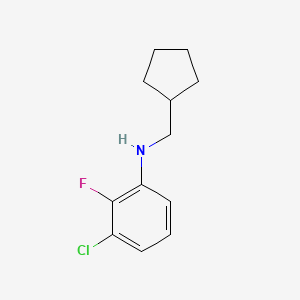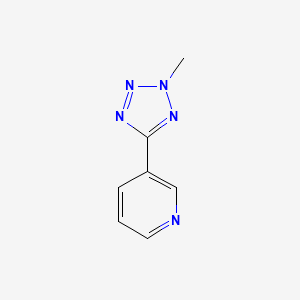
3-(2-methyl-2H-tetrazol-5-yl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-2H-tetrazol-5-yl)-pyridine is a heterocyclic compound that contains a tetrazole ring substituted with a methyl group and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanopyridine with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-2H-tetrazol-5-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The methyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
Applications De Recherche Scientifique
3-(2-methyl-2H-tetrazol-5-yl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(3-pyridyl)-1H-tetrazole: Similar structure but different tautomeric form.
3-Methyl-5-(3-pyridyl)-2H-tetrazole: Methyl group positioned differently on the tetrazole ring.
5-(3-Pyridyl)-2H-tetrazole: Lacks the methyl substitution.
Uniqueness
3-(2-methyl-2H-tetrazol-5-yl)-pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridyl groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H7N5 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-(2-methyltetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H7N5/c1-12-10-7(9-11-12)6-3-2-4-8-5-6/h2-5H,1H3 |
Clé InChI |
VOUCHCXAPUMFFI-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


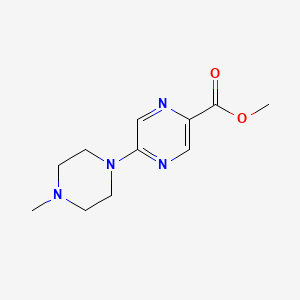
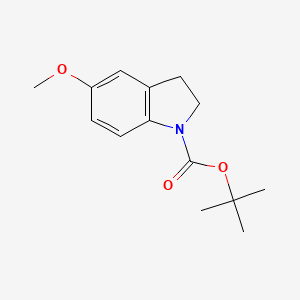

![TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE](/img/structure/B8739222.png)
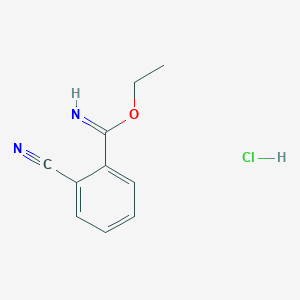
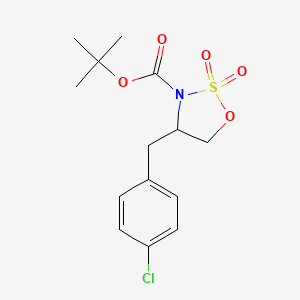

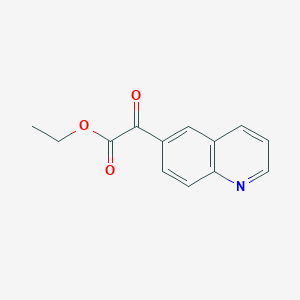
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)


